molecular formula C17H13FN2O3S B2623098 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 899958-69-1

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2623098
CAS No.: 899958-69-1
M. Wt: 344.36
InChI Key: CVHVUBWQOKPYHM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :
    • Aromatic protons:
      • Benzothiazole-dioxane: δ 6.8–7.3 (m, 3H).
      • 4-Fluorophenyl: δ 7.1–7.4 (m, 4H, J = 8.6 Hz).
    • Acetamide NH: δ 10.2 (s, 1H).
    • Dioxane CH₂: δ 4.2–4.5 (m, 4H).
    • Acetamide CH₂: δ 3.7 (s, 2H).
  • ¹³C NMR :
    • Carbonyl (C=O): δ 168.5.
    • Thiazole C2: δ 155.0.
    • Aromatic carbons: δ 115–140.
    • CF: δ 162.1 (J = 245 Hz).

Infrared (IR) Spectroscopy

  • Strong absorption at ~1650 cm⁻¹ (amide C=O stretch).
  • C-F stretch: ~1220 cm⁻¹.
  • Aromatic C-H bends: ~830 cm⁻¹ (para-substituted benzene).

Mass Spectrometry (MS)

  • Molecular ion : m/z 372.4 [M+H]⁺.
  • Key fragments:
    • m/z 255.1 (loss of 4-fluorophenylacetamide).
    • m/z 139.0 (dioxane-benzothiazole fragment).

Table 3: Predicted NMR Shifts

Proton Environment δ (ppm)
Acetamide NH 10.2
Dioxane CH₂ 4.2–4.5
4-Fluorophenyl aromatic 7.1–7.4

Computational Chemistry Studies (DFT, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide electronic insights:

Optimized Geometry

  • The benzothiazole-dioxane system is planar, with the acetamide group rotated 85° relative to the thiazole ring to minimize steric hindrance.

Frontier Molecular Orbitals

  • HOMO : Localized on the benzothiazole π-system and sulfur lone pairs.
  • LUMO : Dominated by the acetamide carbonyl and fluorophenyl ring.
  • HOMO-LUMO gap : 4.1 eV, indicating moderate reactivity.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S/c18-11-3-1-10(2-4-11)7-16(21)20-17-19-12-8-13-14(9-15(12)24-17)23-6-5-22-13/h1-4,8-9H,5-7H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHVUBWQOKPYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dioxino Group: The dioxino moiety can be introduced via a cyclization reaction involving an appropriate diol and a suitable electrophile.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is often introduced through a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Acetamide Formation: The final step involves the formation of the acetamide group, typically through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide could be explored for its therapeutic potential. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, infections, or neurological disorders.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials.

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituent (R) Molecular Weight (g/mol) Notable Features
Target Compound Dioxino-benzothiazole 4-Fluorophenylacetamide ~420 (estimated) Electron-withdrawing fluorine substituent
N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-2-(4-methoxyphenylsulfonyl)acetamide Dioxino-benzothiazole 4-Methoxyphenylsulfonyl 420.454 Electron-donating methoxy group; sulfonyl linker
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide Simple acetamide 4-Bromophenyl + 3,4-difluorophenyl 326.14 Halogen substituents; planar acetamide core
S-Alkylated 1,2,4-triazoles [7–9] Triazole-thione 4-(4-X-phenylsulfonyl)phenyl 400–450 (estimated) Tautomeric equilibrium; C=S and NH vibrations

Key Observations :

  • Substituent Effects : The target compound’s 4-fluorophenyl group contrasts with the 4-methoxyphenylsulfonyl group in , altering electronic properties (electron-withdrawing vs. donating) and solubility. Sulfonyl groups enhance hydrogen-bonding capacity, whereas fluorine improves metabolic stability .
  • Tautomerism : Unlike triazole-thiones in , the target compound lacks tautomeric flexibility, which may reduce conformational variability in interactions .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Spectral Data
Compound Type IR Peaks (cm⁻¹) NMR Features (¹H/¹³C) Stability Notes
Target Compound (inferred) ~1245 (C-F), ~1680 (C=O) Aromatic protons (δ 6.8–7.5), NH (~δ 8.5) Stable under acidic conditions
Hydrazinecarbothioamides [4–6] 1243–1258 (C=S), 1663–1682 (C=O) NH signals (δ 8.0–10.0), aromatic splitting Base-sensitive due to C=S
1,2,4-Triazole-thiones [7–9] 1247–1255 (C=S), 3278–3414 (NH) Absence of C=O; thione-specific shifts Stable in tautomeric form

Analysis :

  • The target compound’s IR spectrum would likely show a C=O stretch (~1680 cm⁻¹) similar to , but lack the C=S band (1243–1258 cm⁻¹) seen in triazole-thiones .

Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound of growing interest due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological effects, particularly focusing on its pharmacological applications.

Structural Characteristics

The compound has a complex structure that includes:

  • Benzothiazole Moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.
  • Dioxin Structure : Imparts unique reactivity that may enhance biological activity.
  • Fluorophenyl Group : Enhances lipophilicity and may improve membrane permeability.

The molecular formula is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S with a molecular weight of approximately 350.4 g/mol.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Core : This can be achieved through cyclization reactions involving o-aminothiophenol and appropriate aldehydes or ketones.
  • Introduction of the Dioxin Ring : This step may involve specific reagents that facilitate the formation of the dioxin structure.
  • Final Acetamide Formation : The acetamide group is introduced via acylation reactions.

Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis.

CompoundMIC (µg/mL)Reference
A60.5
Isoniazid0.1
Rifampicin0.05

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary in vitro studies indicate that it exhibits antiproliferative effects against several cancer cell lines.

  • Cell Lines Tested :
    • Human colon carcinoma (HCT116)
    • Breast cancer (MCF-7)
    • Glioblastoma (U87 MG)

Results from these studies suggest that the compound could inhibit cell growth significantly compared to control groups.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Key Enzymes : It may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Apoptosis : The compound potentially induces apoptosis in cancer cells through various signaling pathways.

Case Studies and Research Findings

Research has demonstrated that modifications in the benzothiazole structure can significantly affect biological activity. For example:

  • A study reported that derivatives with increased hydrophobicity showed better penetration through bacterial cell walls and enhanced antitubercular activity .
  • Another investigation highlighted the importance of substituents on the phenyl ring in enhancing anticancer efficacy against specific cell lines .

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